molecular formula C4H9N5 B13640210 n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine

n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine

Cat. No.: B13640210
M. Wt: 127.15 g/mol
InChI Key: INHXDXHRLDILRK-UHFFFAOYSA-N
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Description

n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical applications. This compound is characterized by the presence of a tetrazole ring attached to an ethanamine moiety, with a methyl group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-5-aminotetrazole with ethylene oxide or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted tetrazoles .

Scientific Research Applications

n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-aminotetrazole
  • 5-Amino-1-methyl-1H-tetrazole
  • N-Methyl-2-(1H-tetrazol-5-yl)ethanamine

Uniqueness

n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H9N5

Molecular Weight

127.15 g/mol

IUPAC Name

N-methyl-2-(2H-tetrazol-5-yl)ethanamine

InChI

InChI=1S/C4H9N5/c1-5-3-2-4-6-8-9-7-4/h5H,2-3H2,1H3,(H,6,7,8,9)

InChI Key

INHXDXHRLDILRK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NNN=N1

Origin of Product

United States

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